molecular formula C12H17NOS B13215746 N-(4-methoxy-2-methylphenyl)thiolan-3-amine

N-(4-methoxy-2-methylphenyl)thiolan-3-amine

Cat. No.: B13215746
M. Wt: 223.34 g/mol
InChI Key: BTXYXCHDFRRSQU-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)thiolan-3-amine is a secondary amine compound of interest in chemical and pharmaceutical research. This molecule features a thiolane (tetrahydrothiophene) ring linked by an amine group to a 4-methoxy-2-methylphenyl substituent. The structure classifies it among aniline derivatives and sulfur-containing heterocycles, making it a valuable intermediate in synthetic organic chemistry . While specific biological data for this compound is not available, its molecular framework suggests potential as a key building block for the discovery and development of new active compounds. Structurally similar secondary amines are frequently utilized in medicinal chemistry research, serving as core templates for various therapeutics, including antidepressants and analgesics . Researchers can employ this amine in nucleophilic substitution reactions, reductive aminations, and as a precursor for synthesizing libraries of novel molecules like dithiocarbamates or azo dyes . The presence of the thiolane ring may impart unique steric and electronic properties, potentially influencing the behavior of final compounds in biochemical assays. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C12H17NOS/c1-9-7-11(14-2)3-4-12(9)13-10-5-6-15-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3

InChI Key

BTXYXCHDFRRSQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2CCSC2

Origin of Product

United States

Preparation Methods

Aromatic Amine Precursor Synthesis

The aromatic amine precursor, 4-methoxy-2-methylaniline (or closely related derivatives), is typically prepared via:

  • Acylation of anisidine derivatives : Starting from p-anisidine (4-methoxyaniline), an acylation step using organic acids such as formic acid or acetic acid forms N-acylated intermediates (e.g., N-(4-methoxyphenyl)acetamide).
  • Catalytic condensation : The N-acylated intermediate undergoes a palladium-catalyzed condensation with halotoluene derivatives (e.g., para-bromotoluene or para-chlorotoluene) in the presence of alkali (potassium tert-butoxide, sodium tert-butoxide, or cesium carbonate) and ligands such as tri-tert-butylphosphine. This forms N-acyl-4-methoxydiphenylamine derivatives.
  • Deacylation (alcoholysis) : Treatment with potassium hydroxide in methanol removes the acyl group, yielding crude 4-methoxy-N-4-methylphenyl amine.
  • Purification : Distillation and crystallization afford the pure aromatic amine precursor.

This multi-step method is mild, high-yielding, and suitable for industrial scale due to cheap raw materials and optimized reaction conditions.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome References
1 Acylation p-Anisidine + formic/acetic acid, reflux N-acyl-4-methoxyaniline
2 Catalytic condensation N-acyl intermediate + para-bromotoluene, Pd/Cu catalyst, alkali, tri-tert-butylphosphine, toluene solvent N-acyl-4-methoxydiphenylamine
3 Deacylation (alcoholysis) KOH + methanol 4-methoxy-N-4-methylphenyl amine crude
4 Purification Distillation and crystallization Pure aromatic amine precursor
5 Amide formation / coupling Aromatic amine + thiolan-3-carboxylic acid or derivative, coupling agent (HATU or EDC), base, DMSO or similar solvent N-(4-methoxy-2-methylphenyl)thiolan-3-amine

Research Findings and Considerations

  • The palladium-catalyzed condensation step is crucial for introducing the methyl substituent on the phenyl ring with high selectivity and yield.
  • The use of coupling agents such as HATU and EDC enables efficient amide bond formation under mild conditions, minimizing side reactions and degradation of sensitive groups.
  • Purification by crystallization ensures high purity, essential for downstream applications.
  • Industrial scalability is supported by the use of inexpensive reagents, mild conditions, and high conversion rates reported in patent literature.
  • Potential alternative synthetic routes include multi-component reactions catalyzed by Lewis acids, though these require further optimization for this specific compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)thiolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key physicochemical parameters and structural features of N-(4-methoxy-2-methylphenyl)thiolan-3-amine with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Differences LogP* Biological Activity References
This compound C₁₂H₁₇NO₂S 239.34 4-OCH₃, 2-CH₃ Baseline for comparison ~2.5 Not reported -
N-(4-bromo-2-methylphenyl)thiolan-3-amine C₁₁H₁₄BrNS 272.20 4-Br, 2-CH₃ Bromine (electron-withdrawing) ~3.1 Undocumented
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-Cl, 2-CH₃, oxolane ring Oxolane (O vs. S), chloro substituent ~1.8 Not reported
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine C₁₆H₁₃ClFN₂S 326.80 3-Cl-2-CH₃, thiazole, 4-F-phenyl Thiazole core, fluorophenyl group ~3.7 Antibacterial
N-(1-phenylethyl)thiolan-3-amine C₁₂H₁₇NS 207.34 Phenylethyl group Aliphatic vs. aromatic substitution ~3.0 Pharmaceutical intermediates

*LogP values estimated using fragment-based methods.

Key Observations:
  • Heterocycle Impact : Replacing thiolan (tetrahydrothiophene) with oxolane (tetrahydrofuran) reduces LogP due to oxygen’s higher polarity vs. sulfur, improving aqueous solubility .
  • Bioactivity : Thiazole-containing analogs (e.g., ) exhibit antibacterial activity, suggesting that heterocyclic cores enhance target specificity .

Biological Activity

N-(4-methoxy-2-methylphenyl)thiolan-3-amine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiolane ring structure, which is known for its ability to interact with various biological targets. The methoxy and methyl groups contribute to the compound's lipophilicity, enhancing its permeability through cellular membranes.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Several studies have reported that derivatives of thiolane compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro studies demonstrated activity against fungi such as Candida albicans, indicating its potential as an antifungal agent .
  • Enzyme Inhibition : Research has indicated that the compound may act as an inhibitor for various enzymes involved in metabolic pathways. This is particularly relevant for its potential use in treating conditions related to enzyme dysregulation .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Interaction : The presence of the thiolane moiety allows for covalent bonding with enzyme active sites, potentially leading to inhibition of enzymatic activity .
  • Receptor Modulation : The compound may influence neurotransmitter systems in the brain, suggesting a role in neuropharmacology .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiolane derivatives, including this compound, revealed significant antimicrobial activity. The disc diffusion method was employed to assess efficacy against various bacterial strains, with inhibition zones ranging from 15 mm to 25 mm depending on the concentration used .

Study 2: Enzyme Inhibition

In a pharmacological study, this compound was tested for its ability to inhibit acyl coenzyme A cholesterol acyltransferase (ACAT). Results indicated a dose-dependent inhibition, highlighting its potential as a therapeutic agent for hyperlipidemia .

Research Findings Summary Table

Biological Activity Effectiveness Reference
AntimicrobialActive against S. aureus, E. coli
AntifungalActive against C. albicans
Enzyme InhibitionInhibits ACAT

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